molecular formula C13H16N2O5 B11019108 Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate

Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate

Cat. No.: B11019108
M. Wt: 280.28 g/mol
InChI Key: UQABZXXYFFMJLL-UHFFFAOYSA-N
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Description

Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of a nitro group, a carbamoyl group, and a methyl ester group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the diethylcarbamoyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the ester group. The resulting nitro compound is then reacted with diethylcarbamoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The choice of solvents and reagents is optimized to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 3-(diethylcarbamoyl)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-(diethylcarbamoyl)-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylcarbamoyl)-5-nitrobenzoate: Similar structure but with dimethylcarbamoyl instead of diethylcarbamoyl.

    Methyl 3-(diethylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group at the para position.

    Ethyl 3-(diethylcarbamoyl)-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-(diethylcarbamoyl)-5-nitrobenzoate is unique due to the specific positioning of the nitro and carbamoyl groups on the benzene ring, which influences its reactivity and potential applications. The presence of the diethylcarbamoyl group also imparts distinct chemical and biological properties compared to its dimethyl and ethyl analogs.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 3-(diethylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C13H16N2O5/c1-4-14(5-2)12(16)9-6-10(13(17)20-3)8-11(7-9)15(18)19/h6-8H,4-5H2,1-3H3

InChI Key

UQABZXXYFFMJLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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